Bisphenol A-d6 beta-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

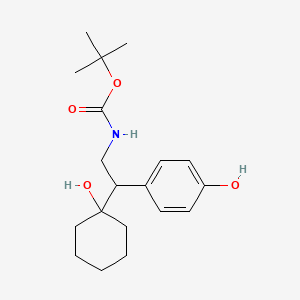

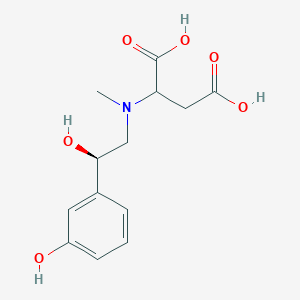

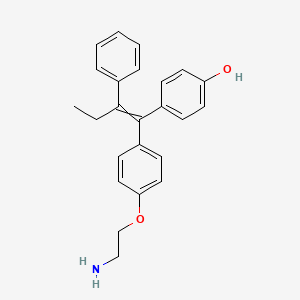

Bisphenol A-d6 beta-D-Glucuronide (BPA-d6-β-D-Glucuronide) is a synthetic compound used in laboratory experiments to study the effects of bisphenol A (BPA) on biochemical and physiological processes. BPA-d6-β-D-Glucuronide is an important tool for researchers as it provides a more reliable and accurate method of testing the effects of BPA on organisms. BPA is an endocrine-disrupting chemical (EDC) which has been linked to a number of health problems, including reproductive and developmental issues.

科学的研究の応用

1. Metabolism and Disposition in Animals

- Bisphenol A (BPA) is metabolized predominantly by glucuronidation, a detoxification reaction, in female rats. BPA glucuronide is identified as the major metabolite in urine, showing weak estrogenic activity in vitro. This indicates that metabolism via glucuronidation is a detoxification process (Snyder et al., 2000).

2. Human Metabolism and Kinetics

- In humans, bisphenol A is efficiently glucuronidated and rapidly excreted, resulting in a low body burden of estrogenic BPA. This differs significantly from rats, where enterohepatic circulation slows the rate of excretion (Völkel et al., 2002).

3. Gender Differences in Metabolism

- Gender differences are observed in the levels of urinary BPA conjugates. Men show higher levels of BPA-glucuronide than women, indicating gender-specific variations in BPA metabolism (Kim et al., 2003).

4. Enzymatic Activity in Liver Metabolism

- Bisphenol A undergoes glucuronidation catalyzed by an isoform of UDP-glucuronosyltransferase (UGT2B1) in male rat liver, indicating the enzyme’s role in BPA metabolism (Yokota et al., 1999).

5. Fetal Exposure to BPA

- Studies on fetal exposure to BPA reveal that conjugated and unconjugated BPA are present in amniotic fluid. This indicates potential fetal exposure to active BPA due to deconjugation by placental β-glucuronidase (Edlow et al., 2012).

6. Quantification in Biological Samples

- A novel method has been developed for quantifying both free and conjugated BPA in human maternal and umbilical cord blood serum, highlighting the utility of BPA-d6 β-glucuronide in analytical methodologies (Kosarac et al., 2012).

7. Toxicokinetic Studies

- Bisphenol A-glucuronide (BPA-G) plays a key role in toxicokinetic studies, with new methods developed for simultaneous quantification of BPA and BPA-G in plasma and urine. This aids in understanding the risk assessment of BPA exposure (Lacroix et al., 2011).

8. Influence of Metabolic Reactions on Endocrine Activities

- Bisphenols, including BPA, are metabolized predominantly by glucuronidation, considered a key detoxification pathway. Glucuronides generally do not have activity on endocrine receptors, suggesting the importance of metabolism in modulating the endocrine activity of bisphenols (Skledar & Mašič, 2016).

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-LZDRGMMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017896 |

Source

|

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol A-d6 beta-D-Glucuronide | |

CAS RN |

1610029-53-2 |

Source

|

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)